![molecular formula C27H29N5O5 B1676831 N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide CAS No. 264622-53-9](/img/structure/B1676831.png)
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Overview
Description
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide, also known as N-acetyl-2-phenoxyacetyl-4-phenyl-7H-purin-8-yl-dipropyl-dioxo, is a novel synthetic compound with potential applications in scientific research. It is a heterocyclic compound, consisting of a nitrogen atom, an oxygen atom, and two carbon atoms. It is a highly stable compound, and its structure is relatively simple. It has a wide range of potential uses in scientific research, including in vivo and in vitro studies.
Scientific Research Applications
Inhibition of Interleukin Release
MRS-1706 has been found to inhibit the release of interleukins, specifically IL-6 . This inhibition is mediated through adenosine A 2B receptors, as it was counteracted by the specific A 2B receptor antagonist MRS1706 .
Anti-Inflammatory Effect
Due to its ability to inhibit the release of interleukins, MRS-1706 has an anti-inflammatory effect . This makes it a potential candidate for the treatment of inflammatory conditions.
Potential Role in Immune System Research
Given its selective antagonism of the A 2B adenosine receptor and its impact on interleukin release, MRS-1706 has potential applications in immune system research .
Role in Neurochemistry
A study has shown that local stimulation of the adenosine A2B receptors induces an increased release of IL-6 in the mouse striatum . This suggests a potential role for MRS-1706 in neurochemical research.
Potential Therapeutic Applications
Given its properties, MRS-1706 could have potential therapeutic applications. However, more in vitro and in vivo experiments need to be carried out to explore this potential .
Mechanism of Action
Target of Action
MRS 1706 is a potent and selective inverse agonist for the adenosine A2B receptor . It has Ki values of 1.39, 112, 157, and 230 nM for human A2B, A2A, A1, and A3 receptors respectively . The primary target of MRS 1706 is the adenosine A2B receptor, which belongs to class A G protein-coupled receptors (GPCRs) .
Mode of Action
MRS 1706 interacts with its primary target, the adenosine A2B receptor, by acting as an inverse agonist . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. MRS 1706 blocks adenosine-mediated cAMP induction .
Biochemical Pathways
The adenosine A2B receptor is part of the GPCR family, which plays a crucial role in many biochemical pathways. When MRS 1706 binds to the A2B receptor, it prevents the receptor from activating its associated G protein, thereby inhibiting the production of cAMP . This can affect various downstream effects, such as the release of interleukins .
Result of Action
The binding of MRS 1706 to the adenosine A2B receptor and its subsequent inhibition of cAMP production can have several molecular and cellular effects. For instance, it has been shown to inhibit the release of interleukins, suggesting an anti-inflammatory effect .
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUCFFYOQOJLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408687 | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264622-53-9 | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264622-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MRS-1706 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRS-1706 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEE5LME5K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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